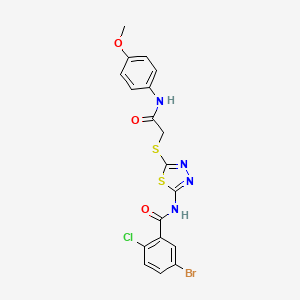

![molecular formula C11H18N2O3S B2383800 Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate CAS No. 2034209-16-8](/img/structure/B2383800.png)

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

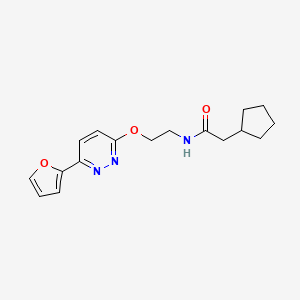

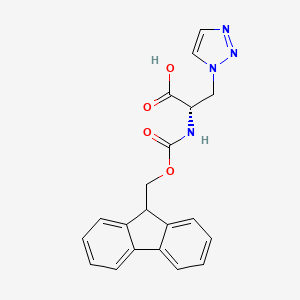

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate, also known as ECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ECA is a synthetic compound that belongs to the family of bicyclic β-lactam antibiotics. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Properties

A Foundation for Penicillin-Type β-Lactams : Research has demonstrated the synthesis of basic skeletons similar to penicillin-type β-lactams, highlighting the importance of these structures in developing antibiotic agents. For instance, a synthesis approach for 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, was developed from ethyl propiolate, showcasing the methodology for constructing β-lactam rings essential for antibiotic activity (Chiba et al., 1985).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : The asymmetric synthesis of derivatives related to 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions highlights the compound's utility in creating chiral building blocks for pharmaceuticals, providing a pathway for the synthesis of stereochemically complex molecules (Waldmann & Braun, 1991).

Biological Applications and Potential

Antibacterial and β-Lactamase Inhibition : Research on compounds such as CP-45,899, a derivative featuring the 7-oxo-4-thia-1-azabicyclo structure, demonstrates significant potential in extending the antibacterial spectrum of β-lactams by inhibiting bacterial β-lactamases. This showcases the role of bicyclic structures in overcoming antibiotic resistance (English et al., 1978).

Metal Complexes for Antibacterial Activity : The synthesis and evaluation of metal ions with ligands based on bicyclic structures have been explored for their antibacterial activity. This research indicates the potential of such compounds in forming metal complexes that could serve as antibacterial agents, highlighting a unique application in medicinal chemistry (Hassan et al., 2022).

Properties

IUPAC Name |

ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-2-16-10(14)3-4-12-11(15)13-6-9-5-8(13)7-17-9/h8-9H,2-7H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJDPQFSTIHPIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CC2CC1CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)